molecular formula C7H13BrO B2506251 2-Methyl-5-bromoethyl-tetrahydrofuran CAS No. 1551061-28-9

2-Methyl-5-bromoethyl-tetrahydrofuran

Cat. No.: B2506251
CAS No.: 1551061-28-9
M. Wt: 193.084
InChI Key: OBCIXCPTEKXRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-bromoethyl-tetrahydrofuran is a useful research compound. Its molecular formula is C7H13BrO and its molecular weight is 193.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Precursors

Enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in various biologically active products, can be efficiently synthesized through a multienzymatic stereoselective cascade process. This process involves the reduction of α-bromo-α,β-unsaturated ketones to produce bromohydrins with high enantiomeric excess and diastereomeric excess. Further manipulations of these bromohydrins lead to the preparation of tetrahydrofuran synthons, crucial in producing flavors, drugs, and agrochemicals (Brenna et al., 2017).

Applications in Organic Chemistry

2-Methyl-tetrahydrofuran (2-MeTHF) is derived from renewable resources like furfural or levulinic acid and serves as an alternative solvent in organic chemistry. Its unique properties, such as low miscibility with water, high boiling point, and stability, make it suitable for use in organometallic syntheses, organocatalysis, biotransformations, and processing lignocellulosic materials. This solvent is gaining traction in both industry and academia, potentially extending its use in pharmaceutical chemistry due to preliminary toxicology assessments (Pace et al., 2012).

Synthesis of Halogenated Tetrahydrofurans

A novel synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans involves a sequence that starts with the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones. Photolysis of these thiones in the presence of appropriate trapping reagents leads to substituted 4-penten-1-oxyl radicals, which undergo cyclizations and are trapped with halogen donors to yield halocyclization products. This method has been applied to synthesize phenyl-substituted 2-(1-bromo-1-methylethyl)tetrahydrofurans (Hartung et al., 2003).

Role in Lithium Batteries

Tetrahydrofuran (THF) and 2-methyl-tetrahydrofuran (2Me-THF) mixed solutions with LiAsF6 have shown improved low-temperature performance in Li/TiS2 cells compared to THF/LiAsF6 solutions. This is attributed to the structurally disordered Li+ solvates in the mixed ether solutions. The high cycling efficiencies for the Li electrode in these solutions have been achieved by using 2Me-F as an additive, demonstrating the importance of these solvents in enhancing the performance of lithium batteries (Abraham et al., 1986).

Sustainability in Chemical Synthesis

The sustainability of 2-methyl tetrahydrofuran (2-MeTHF) as a solvent derived from natural product sources has been investigated through life cycle assessment (LCA). The study compared the environmental impact of producing 2-MeTHF from different biomass resources, highlighting the importance of quantitatively assessing the environmental performance of bio-products to ensure their sustainability (Khoo et al., 2015).

Properties

IUPAC Name

2-(2-bromoethyl)-5-methyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCIXCPTEKXRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.